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Compound of Interest

Compound Name: BMS-199264 hydrochloride

Cat. No.: B606220 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and a foundational protocol for

using BMS-199264 hydrochloride to study the effects of ATP depletion in neuronal models by

selectively inhibiting the hydrolytic activity of mitochondrial F1F0-ATP synthase.

Introduction
Neuronal function and survival are critically dependent on a constant and abundant supply of

adenosine triphosphate (ATP), primarily generated through oxidative phosphorylation in

mitochondria. Conditions that disrupt mitochondrial function, such as ischemia, excitotoxicity,

and neurodegenerative diseases, can lead to a rapid decline in cellular ATP levels, initiating

downstream pathways of cell death.

The mitochondrial F1F0-ATP synthase is the primary enzyme responsible for ATP production.

However, under conditions of mitochondrial stress and depolarization, it can reverse its function

and begin hydrolyzing ATP, contributing significantly to the depletion of cellular energy

reserves.[1][2][3] BMS-199264 hydrochloride is a potent and selective inhibitor of this reverse,

ATP hydrolase activity, without affecting the forward, ATP synthesis function of the enzyme.[2]

[4][5] This unique property makes it a precise tool for isolating and studying the specific

consequences of ATP hydrolysis-driven energy depletion in neurons, distinguishing it from
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broad-spectrum mitochondrial uncouplers or non-selective ATP synthase inhibitors like

oligomycin.[2][6]

Mechanism of Action
Under normal physiological conditions, the electron transport chain (ETC) generates a proton

motive force (a combination of membrane potential and a pH gradient) across the inner

mitochondrial membrane. This force drives protons through the F0 subunit of ATP synthase,

causing the F1 subunit to rotate and synthesize ATP from ADP and inorganic phosphate (Pi).

During events like ischemia or excitotoxicity, the proton motive force can collapse. In this

scenario, the F1F0-ATP synthase can operate in reverse, hydrolyzing cytosolic ATP to pump

protons out of the mitochondrial matrix in an attempt to restore the membrane potential.[1][2]

This futile cycle exacerbates ATP depletion.

BMS-199264 selectively binds to the F1F0-ATPase and inhibits this reverse hydrolytic activity,

thereby conserving cellular ATP levels during periods of mitochondrial stress without impairing

the capacity for ATP synthesis should the mitochondrial function be restored.[2][6][7]
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Mechanism of BMS-199264 Action on ATP Synthase
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BMS-199264 selectively inhibits ATP hydrolysis by F1F0 ATP synthase during mitochondrial
stress.

Quantitative Data Summary
The following table summarizes the known quantitative parameters for BMS-199264
hydrochloride, primarily derived from non-neuronal (cardiac) studies. Researchers should use

these values as a starting point for determining optimal concentrations in their specific neuronal

models.
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Parameter Value Species/Model Comments Reference

IC50 (F1F0 ATP

Hydrolase)
0.5 µM Not Specified

Inhibits the

reverse

(hydrolysis)

activity of the

enzyme.

[4]

Effect on ATP

Synthase

No inhibitory

effect

Submitochondrial

Particles

Does not inhibit

the forward

(synthesis)

activity of the

enzyme.

[2][4][5]

Effective

Concentration
1 - 10 µM

Isolated Rat

Hearts

Conserved ATP

levels during

ischemia and

reduced tissue

necrosis.

[5][6][7]

Pre-treatment

Time
10 minutes

Isolated Rat

Hearts

Sufficient to exert

a protective

effect prior to

ischemic insult.

[7]

Experimental Protocols
The following protocols are generalized for use with cultured neurons (e.g., primary

cortical/hippocampal neurons or cell lines like SH-SY5Y). It is critical to perform dose-response

and time-course experiments to determine the optimal conditions for your specific cell type and

experimental paradigm.

This protocol details the use of BMS-199264 to prevent ATP hydrolysis following a chemical

insult that collapses the mitochondrial membrane potential, such as treatment with a

mitochondrial uncoupler (e.g., FCCP) or an ETC inhibitor (e.g., Antimycin A).

Materials:
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Cultured neurons (e.g., primary rat cortical neurons at DIV 10-14)

BMS-199264 hydrochloride

Vehicle (e.g., DMSO)

Mitochondrial stressor (e.g., Antimycin A, FCCP)

Phosphate-Buffered Saline (PBS)

ATP quantification kit (e.g., luciferase/luciferin-based assay)

Plate reader with luminescence detection capabilities

Procedure:

Prepare Reagents:

Prepare a 10 mM stock solution of BMS-199264 hydrochloride in DMSO. Store at -20°C.

Prepare a stock solution of the chosen mitochondrial stressor (e.g., 10 mM Antimycin A in

ethanol).

On the day of the experiment, prepare working solutions of BMS-199264 and the stressor

by diluting the stock solutions in pre-warmed culture media.

Cell Treatment:

Culture neurons in appropriate multi-well plates (e.g., 96-well white, clear-bottom plates for

luminescence assays).

Pre-treat the neuronal cultures with various concentrations of BMS-199264 (e.g., 0.1, 0.5,

1, 3, 10 µM) or vehicle for a designated time (e.g., 10-30 minutes) in the incubator.

Following pre-treatment, add the mitochondrial stressor (e.g., 1 µM Antimycin A) to the

wells. Include control wells that receive only vehicle, only BMS-199264, or only the

stressor.
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Incubate for the desired time period (e.g., 15, 30, 60 minutes).

ATP Quantification:

After incubation, remove the media and wash the cells gently with PBS.

Lyse the cells and measure intracellular ATP levels according to the manufacturer's

protocol for your chosen ATP assay kit. This typically involves adding a lysis/reagent buffer

that releases ATP and provides the necessary components (luciferase, luciferin) for the

luminescent reaction.

Read the luminescence on a plate reader.

Data Analysis:

Calculate the relative ATP levels for each condition, normalizing to the vehicle-treated

control group.

Plot the ATP levels against the concentration of BMS-199264 to determine its protective

effect against the stressor-induced ATP depletion.
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Experimental Workflow for ATP Depletion Assay
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Workflow for assessing the protective effect of BMS-199264 on neuronal ATP levels.

To correlate the preservation of ATP with functional outcomes, it is recommended to assess cell

viability in parallel with ATP measurements.
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Materials:

Parallel set of cell cultures from Protocol 1.

Cell viability assay kit (e.g., MTT, CellTiter-Glo®, or LDH release assay).

Plate reader (absorbance, fluorescence, or luminescence as required by the assay).

Procedure:

Treat a parallel plate of neurons exactly as described in Protocol 1.

After the full incubation period (e.g., which may be extended to 4-24 hours to observe cell

death), perform a cell viability assay according to the manufacturer's instructions.

For an LDH assay (measuring cell death): Collect the culture supernatant to measure the

release of lactate dehydrogenase.

For an MTT or CellTiter-Glo® assay (measuring metabolic activity/viability): Add the reagent

directly to the cells.

Read the results on an appropriate plate reader.

Analyze the data to determine if the ATP-preserving effect of BMS-199264 translates to

improved neuronal survival following mitochondrial insult.

Conclusion
BMS-199264 hydrochloride offers a unique advantage for neuroscientists studying cellular

bioenergetics. By selectively inhibiting ATP hydrolysis, it allows for the precise investigation of

this specific pathway's contribution to neuronal ATP depletion and subsequent cell death,

without the confounding effects of inhibiting ATP synthesis. The protocols provided here serve

as a robust starting point for incorporating this valuable pharmacological tool into studies of

ischemic injury, neurodegeneration, and other neurological disorders characterized by

mitochondrial dysfunction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial
pathologies | The EMBO Journal [link.springer.com]

2. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-
199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-
199264 in myocardial ischemia. | Semantic Scholar [semanticscholar.org]

4. medchemexpress.com [medchemexpress.com]

5. Excessive ATP hydrolysis in ischemic myocardium by mitochondrial F1F0-ATPase: effect
of selective pharmacological inhibition of mitochondrial ATPase hydrolase activity - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. journals.physiology.org [journals.physiology.org]

7. journals.physiology.org [journals.physiology.org]

To cite this document: BenchChem. [Application Note: Utilizing BMS-199264 Hydrochloride
to Investigate ATP Depletion in Neurons]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606220#using-bms-199264-hydrochloride-to-study-
atp-depletion-in-neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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